19-Norandrostenedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

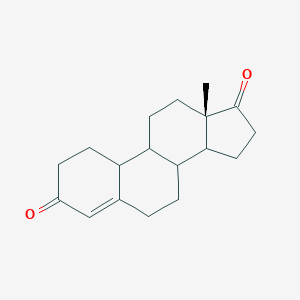

19-Norandrostenedione is a synthetic anabolic-androgenic steroid that was once marketed as a dietary supplement and mainly used by bodybuilders . After 2005, this compound was regulated in the United States as a schedule III controlled substance and banned from use in competitive sports by the World Anti-Doping Agency .

Mechanism of Action

Target of Action

19-Norandrostenedione, also known as nandrolone, is a basic substance of some very popular injectable anabolic steroids . It primarily targets the androgen receptors in the body . These receptors play a crucial role in the maintenance and development of male characteristics and reproductive activity.

Mode of Action

This compound may be metabolized to 19-nortestosterone in both men and women . It binds to androgen receptors with high selectivity . The transactivation of androgen receptor-dependent reporter gene expression was found to be 10 times lower than that produced by dihydrotestosterone .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is its metabolism to 19-nortestosterone . This process involves the reduction of the 17-keto group by 17β-hydroxysteroid dehydrogenase to form 19-nortestosterone . The specific metabolites of 19-nor-5-androstene-3, 17-dione are 19-nordehydroandrosterone and 19-nordehydroepiandrosterone .

Pharmacokinetics

The absorption of this compound is variable, but some absorption does occur .

Result of Action

The result of this compound’s action is primarily the increase in 19-nortestosterone levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its use is regulated in the United States as a schedule III controlled substance, and it is prohibited for use in competitive sports by the World Anti-Doping Agency . Therefore, the legal and regulatory environment can significantly impact the use and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women . It has been shown to bind to androgen receptors with high selectivity . The transactivation of androgen receptor-dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to 19-nortestosterone, which can activate the androgen receptor, similar to testosterone . Androgen receptor activation is likely less than that of testosterone or dihydrotestosterone .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly metabolized into nandrolone in the body

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is metabolically related to other controlled anabolic steroids, and it is likely to have similar adverse health effects such as liver, heart and skin problems, hormonal disruptions, stunted growth, and psychological effects such as rage and depression .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion to 19-nortestosterone . Specific metabolites of 19-nor-5-androstene-3, 17-dione are 19-nordehydroandrosterone and 19-nordehydroepiandrosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-norandrostenedione typically involves the chemical modification of androstane derivatives. One common method includes the oxidation of 19-norandrost-4-ene-3,17-dione using reagents such as chromium trioxide or pyridinium chlorochromate . Another method involves the use of a single-pot process where 19-norandrostene-3,17-dione is contacted with a base, an organic gas/solution, and an acid to obtain 19-norethisterone .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

19-Norandrostenedione undergoes various chemical reactions, including:

Oxidation: Conversion to this compound using oxidizing agents like chromium trioxide.

Reduction: Reduction to 19-norandrostenediol using reducing agents such as sodium borohydride.

Substitution: Halogenation reactions where halogens replace hydrogen atoms on the steroid backbone.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride.

Halogenating Agents: Bromine, chlorine.

Major Products Formed

19-Norandrostenediol: Formed by the reduction of this compound.

19-Norethisterone: Formed by the reaction of 19-norandrostene-3,17-dione with a base, organic gas/solution, and acid.

Scientific Research Applications

19-Norandrostenedione has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other anabolic steroids.

Biology: Studied for its effects on muscle growth and nitrogen retention.

Medicine: Investigated for its potential therapeutic uses, although its anabolic effects are unsubstantiated.

Industry: Used in the production of nandrolone and other related compounds.

Comparison with Similar Compounds

Similar Compounds

19-Norandrostenediol: Another prohormone that is metabolized to nandrolone.

Nandrolone: The active metabolite of 19-norandrostenedione.

Testosterone: A natural anabolic steroid with higher androgen receptor activation compared to this compound.

Uniqueness

This compound is unique in its selective binding to androgen receptors and its inability to be metabolized to testosterone . This makes it distinct from other anabolic steroids that can be converted to testosterone or dihydrotestosterone .

Properties

Key on ui mechanism of action |

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1] |

|---|---|

CAS No. |

734-32-7 |

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1 |

InChI Key |

JRIZOGLBRPZBLQ-LVQHMEKZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

734-32-7 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

19-nor-4-androstene-3,17-dione 19-nor-A-dione 19-norandrost-4-ene-3,17-dione 19-norandrostenedione |

Origin of Product |

United States |

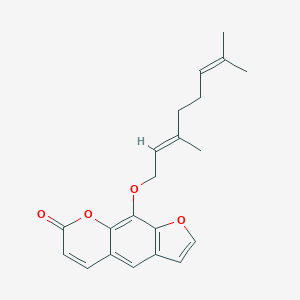

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

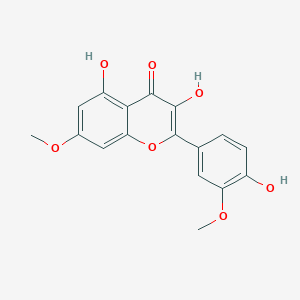

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B190348.png)